5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole
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Overview
Description
5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a cyclohexene ring and an ethyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclohex-2-en-1-ylamine with ethyl glyoxylate in the presence of a base can lead to the formation of the desired oxazole compound. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could involve the catalytic cyclization of suitable precursors using transition metal catalysts. This approach can enhance the yield and selectivity of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can lead to the formation of saturated heterocycles .
Scientific Research Applications
5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate: This compound shares a similar cyclohexene structure but differs in its functional groups and overall reactivity.
N-(Cyclohex-2-en-1-yl)benzamide: Another compound with a cyclohexene ring, but with different substituents and chemical properties.
Uniqueness
5-(Cyclohex-2-en-1-yl)-3-ethyl-1,2-oxazole is unique due to its specific combination of a cyclohexene ring and an oxazole ring with an ethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H15NO |
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Molecular Weight |
177.24 g/mol |
IUPAC Name |
5-cyclohex-2-en-1-yl-3-ethyl-1,2-oxazole |
InChI |
InChI=1S/C11H15NO/c1-2-10-8-11(13-12-10)9-6-4-3-5-7-9/h4,6,8-9H,2-3,5,7H2,1H3 |
InChI Key |
CAYMMYHFLKGPCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1)C2CCCC=C2 |
Origin of Product |
United States |
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